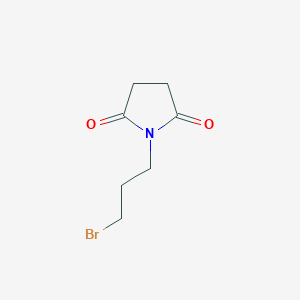

1-(3-ブロモプロピル)ピロリジン-2,5-ジオン

説明

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol . It is a derivative of pyrrolidine-2,5-dione, where a bromopropyl group is attached to the nitrogen atom of the pyrrolidine ring. This compound is used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

科学的研究の応用

1-(3-Bromopropyl)pyrrolidine-2,5-dione is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and as a reagent in chemical manufacturing processes

作用機序

Biochemical Pathways

It’s worth noting that compounds with a pyrrolidine-2,5-dione moiety, such as tetramates, have been found to exhibit a broad range of bioactivities .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and be permeable to the blood-brain barrier .

Action Environment

Like other chemicals, factors such as temperature, ph, and light exposure could potentially affect its stability and activity .

生化学分析

Biochemical Properties

1-(3-Bromopropyl)pyrrolidine-2,5-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human carbonic anhydrase isoenzymes hCA I and hCA II, which are involved in several physiological processes . The nature of these interactions is primarily reversible, indicating that 1-(3-Bromopropyl)pyrrolidine-2,5-dione can bind to these enzymes and inhibit their activity without causing permanent changes to their structure .

Cellular Effects

1-(3-Bromopropyl)pyrrolidine-2,5-dione influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways involved in cell proliferation and apoptosis . Additionally, 1-(3-Bromopropyl)pyrrolidine-2,5-dione can alter gene expression patterns, leading to changes in the production of specific proteins that are crucial for cellular function .

Molecular Mechanism

The molecular mechanism of action of 1-(3-Bromopropyl)pyrrolidine-2,5-dione involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of target enzymes, such as carbonic anhydrase, and inhibits their catalytic activity . This inhibition can lead to downstream effects on various biochemical pathways, ultimately affecting cellular function and metabolism . Additionally, 1-(3-Bromopropyl)pyrrolidine-2,5-dione can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Bromopropyl)pyrrolidine-2,5-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1-(3-Bromopropyl)pyrrolidine-2,5-dione is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to 1-(3-Bromopropyl)pyrrolidine-2,5-dione can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 1-(3-Bromopropyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At high doses, 1-(3-Bromopropyl)pyrrolidine-2,5-dione can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant toxicity .

Metabolic Pathways

1-(3-Bromopropyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . The compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in overall metabolic activity . For example, it can inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance and other metabolic processes .

Transport and Distribution

The transport and distribution of 1-(3-Bromopropyl)pyrrolidine-2,5-dione within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biological effects . Additionally, 1-(3-Bromopropyl)pyrrolidine-2,5-dione can accumulate in specific tissues, leading to localized effects on cellular function .

Subcellular Localization

1-(3-Bromopropyl)pyrrolidine-2,5-dione exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism . The subcellular localization of 1-(3-Bromopropyl)pyrrolidine-2,5-dione is crucial for its biological activity and overall impact on cellular processes .

準備方法

Synthetic Routes and Reaction Conditions

1-(3-Bromopropyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common method involves the reaction of pyrrolidine-2,5-dione with 3-bromopropylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of 1-(3-Bromopropyl)pyrrolidine-2,5-dione may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for mixing, heating, and purification .

化学反応の分析

Types of Reactions

1-(3-Bromopropyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromopropyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of primary or secondary amines.

類似化合物との比較

Similar Compounds

- 1-(3-Chloropropyl)pyrrolidine-2,5-dione

- 1-(3-Iodopropyl)pyrrolidine-2,5-dione

- 1-(3-Fluoropropyl)pyrrolidine-2,5-dione

Uniqueness

1-(3-Bromopropyl)pyrrolidine-2,5-dione is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis

生物活性

1-(3-Bromopropyl)pyrrolidine-2,5-dione is a chemical compound known for its diverse biological activities. With the molecular formula C7H10BrNO2 and a molecular weight of 220.06 g/mol, it belongs to the pyrrolidine-2,5-dione class, which has been linked to various pharmacological effects. This article explores its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

1-(3-Bromopropyl)pyrrolidine-2,5-dione exhibits significant biochemical properties that influence various cellular processes. Notably, it interacts with enzymes such as human carbonic anhydrase isoenzymes hCA I and hCA II , which play crucial roles in physiological processes including respiration and acid-base balance. The compound acts as an inhibitor of these enzymes, thereby modulating their activity and impacting cellular metabolism.

Biochemical Pathways

The compound's mechanism involves binding to active sites of target enzymes, leading to inhibition of their catalytic functions. This inhibition can affect critical signaling pathways involved in cell proliferation and apoptosis. Additionally, it has been suggested that the compound may cross the blood-brain barrier due to its predicted high gastrointestinal absorption and permeability.

Cellular Effects

1-(3-Bromopropyl)pyrrolidine-2,5-dione influences several cellular functions:

- Gene Expression : It can modulate gene expression related to cell growth and survival.

- Cell Signaling : The compound affects signaling pathways that are vital for normal cell function and response to stress.

- Metabolic Processes : By inhibiting key enzymes, it alters metabolic pathways that are essential for energy production and biosynthesis within cells.

Pharmacological Applications

Research indicates potential applications of 1-(3-Bromopropyl)pyrrolidine-2,5-dione in various fields:

- Anticonvulsant Activity : Similar compounds have shown promise in treating seizures. For instance, derivatives of pyrrolidine-2,5-dione have been evaluated for their anticonvulsant properties in animal models .

- Cancer Therapy : The compound's ability to inhibit enzymes involved in tumor progression suggests a role in cancer treatment. Specifically, its derivatives may act as inhibitors of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme implicated in cancer immune evasion.

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives:

- Anticonvulsant Evaluation : A study evaluated various pyrrolidine derivatives for their anticonvulsant properties using models like the maximal electroshock (MES) test. Some derivatives exhibited significant efficacy against seizures without notable toxicity .

- Anticancer Potential : Research on pyrrolidine derivatives demonstrated their effectiveness as IDO1 inhibitors, suggesting their potential utility in managing cancer through immune modulation.

Comparative Analysis of Related Compounds

The following table summarizes key biological activities associated with selected pyrrolidine derivatives:

特性

IUPAC Name |

1-(3-bromopropyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BrNO2/c8-4-1-5-9-6(10)2-3-7(9)11/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEMSAFAQFOSCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50553859 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88661-56-7 | |

| Record name | 1-(3-Bromopropyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50553859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。